![molecular formula C16H12FN5O2S B2642245 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 1171082-89-5](/img/structure/B2642245.png)
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the condensation reaction of 2-amino benzothiazoles with other reagents . For instance, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, and 19F NMR spectra can be used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can react with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield different derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined, and IR spectroscopy can be used to identify functional groups .
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The crystal structure of a similar compound was analyzed, providing valuable insights into its molecular structure and properties .
Synthesis of Novel Derivatives
This compound can be used as a starting material for the synthesis of novel derivatives . For instance, it has been used to synthesize N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .
Antibacterial Activity
Some derivatives of this compound have shown antibacterial effects . For example, one of the synthesized compounds showed antibacterial effect against Staphylococcus aureus .
Anti-inflammatory and Analgesic Activities
Benzothiazole derivatives, including this compound, have been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Antifungal Activity
Some benzothiazole derivatives have shown moderate to good antifungal activities . This suggests potential applications of this compound in the development of new antifungal agents .
Antitubercular Activity
Recent research has highlighted the potential of benzothiazole-based compounds, including this one, in the development of new anti-tubercular drugs . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Alzheimer’s Disease Treatment
Benzothiazole derivatives have been used in the treatment of Alzheimer’s disease . For instance, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone, a drug used for the treatment of Alzheimer’s disease .
Antipsychotic Applications
The compound is also an important intermediate in the synthesis of antipsychotic drugs . For example, it is used in the synthesis of risperidone, a drug used for the treatment of schizophrenia .
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . They can inhibit the activity of cyclooxygenases (COX-1, COX-2), which play a key role in inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c1-8-5-14(19-15(23)12-6-9(2)24-21-12)22(20-8)16-18-11-4-3-10(17)7-13(11)25-16/h3-7H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBNZVHTOLIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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